molecular formula C6H9NO2S B8600492 1-(2-Sulfanylethyl)pyrrolidine-2,5-dione CAS No. 98196-77-1

1-(2-Sulfanylethyl)pyrrolidine-2,5-dione

Cat. No. B8600492
M. Wt: 159.21 g/mol
InChI Key: XCGKVQHEVRAQLN-UHFFFAOYSA-N
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Patent
US05154918

Procedure details

About one-half hour is necessary for the complete transformation of the succinic anhydride (V.P.C.). At this stage, to facilitate the cyclization reaction, the reaction mixture is placed under reduced pressure and the evolution of the reaction mixture is followed by acidimetric dosage of the nontransformed N-(2-mercapto ethyl) succinamic acid. At the end of the reaction, the mixture is cooled and 7 g of crude product are obtained and dissolved in 50 cm3 of water to which are added, with stirring, 10 g of sulfonic acid resin. After stirring for one hour, the resin, having fixed the traces of cysteamine or cystamine not having reacted, is removed by filtration. To reduce the disulfide optionally present, there are added to the stirred filtrate, 10 g of sulfonic resin and 3 g of zinc powder. After 3 hours the mixture is filtered and the filtrate is concentrated under reduced pressure. After drying, 5 g of N-(2-mercapto ethyl) succinimide are obtained in the form of a white powder whose melting point is 45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)CC1.[SH:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[CH2:13][CH2:14][C:15]([OH:17])=O.NCCS.NCCSSCCN>O>[SH:8][CH2:9][CH2:10][N:11]1[C:12](=[O:18])[CH2:13][CH2:14][C:15]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCNC(CCC(=O)O)=O
Step Three
Name
sulfonic acid
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCSSCCN
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cyclization reaction
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
7 g of crude product are obtained
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
After stirring for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
having reacted
CUSTOM
Type
CUSTOM
Details
is removed by filtration
ADDITION
Type
ADDITION
Details
there are added to the stirred filtrate, 10 g of sulfonic resin and 3 g of zinc powder
FILTRATION
Type
FILTRATION
Details
After 3 hours the mixture is filtered
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
SCCN1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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